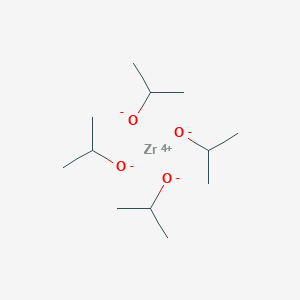

















|
REACTION_CXSMILES
|
[C@H]1(NCC2C=C(C(C)(C)C)C=C(C(C)(C)C)C=2O)CCCC[C@@H]1NCC1C=C(C(C)(C)C)C=C(C(C)(C)C)C=1[OH:23].[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[CH:46]([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2.C(OO)(C)(C)C>C1(C)C=CC=CC=1.CC(C)[O-].[Zr+4].CC(C)[O-].CC(C)[O-].CC(C)[O-]>[Cl:41][C:42]1[CH:43]=[C:44]2[C:48](=[CH:49][CH:50]=1)[C:47](=[O:51])[C:46]([OH:23])([C:52]([O:54][CH3:55])=[O:53])[CH2:45]2 |f:4.5.6.7.8|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
1.47 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
35.2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)C(=O)OC
|
|
Name
|
|
|
Quantity
|
4.69 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OO
|
|
Name
|
2,2′-[(1S,2S)-1,2-cyclohexanediylbis(iminomethylene)]bis[4,6-bis(1,1-dimethylethyl)phenol]
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
[C@H]1([C@H](CCCC1)NCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)NCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC([O-])C.[Zr+4].CC([O-])C.CC([O-])C.CC([O-])C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A chiral zirconium complex was prepared
|
|
Type
|
CUSTOM
|
|
Details
|
The homogeneous solution was evaporated to dryness in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue redissolved in toluene (8.70 g, 10 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
Over the next 47 minutes
|
|
Duration
|
47 min
|
|
Type
|
CUSTOM
|
|
Details
|
were co-fed to the reaction mixture at 55° C
|
|
Type
|
ADDITION
|
|
Details
|
After the two solutions were added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was heated at 55° C. for an additional 6 hours
|
|
Duration
|
6 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 25° C.
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
After drying
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C2CC(C(C2=CC1)=O)(C(=O)OC)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |